molecular formula C12H11NO4 B14657826 Naphthalene, 2,6-dimethoxy-1-nitro- CAS No. 39077-18-4

Naphthalene, 2,6-dimethoxy-1-nitro-

Cat. No.: B14657826
CAS No.: 39077-18-4
M. Wt: 233.22 g/mol
InChI Key: GGJRYBJPEQHCMK-UHFFFAOYSA-N
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Description

Naphthalene, 2,6-dimethoxy-1-nitro- is an organic compound derived from naphthalene, which consists of two fused benzene rings. This compound is characterized by the presence of two methoxy groups (-OCH3) at the 2 and 6 positions and a nitro group (-NO2) at the 1 position on the naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 2,6-dimethoxy-1-nitro- typically involves the nitration of 2,6-dimethoxynaphthalene. The process begins with the methylation of 2,6-dihydroxynaphthalene using dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction is carried out in a medium of petroleum ether and NaOH aqueous solution, with sodium hydrosulfite added to prevent oxidation . The resulting 2,6-dimethoxynaphthalene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield naphthalene, 2,6-dimethoxy-1-nitro-.

Industrial Production Methods

Industrial production of naphthalene, 2,6-dimethoxy-1-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of phase transfer catalysts, such as quaternary ammonium salts, can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2,6-dimethoxy-1-nitro- undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the methoxy groups are electron-donating, which can activate the ring towards EAS at specific positions.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides.

    Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones under strong oxidative conditions.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with palladium catalyst or metal hydrides.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2,6-dimethoxy-1-aminonaphthalene.

    Oxidation: 2,6-dimethoxy-1,4-naphthoquinone.

Scientific Research Applications

Naphthalene, 2,6-dimethoxy-1-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of naphthalene, 2,6-dimethoxy-1-nitro- involves its interaction with molecular targets through electrophilic aromatic substitution and redox reactions. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 2,6-dimethoxy-1-nitro- is unique due to the combination of electron-donating methoxy groups and an electron-withdrawing nitro group on the naphthalene ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

CAS No.

39077-18-4

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

2,6-dimethoxy-1-nitronaphthalene

InChI

InChI=1S/C12H11NO4/c1-16-9-4-5-10-8(7-9)3-6-11(17-2)12(10)13(14)15/h3-7H,1-2H3

InChI Key

GGJRYBJPEQHCMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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